molecular formula C6H12O7 B1199995 2-Carboxy-D-arabinitol

2-Carboxy-D-arabinitol

Cat. No.: B1199995
M. Wt: 196.16 g/mol
InChI Key: XONDRGRALZTVKD-ZMIZWQJLSA-N
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Description

2-carboxy-D-arabinitol is the 2-carboxy derivative of D-arabinitol. It derives from a D-arabinitol. It is a conjugate acid of a 2-carboxylato-D-arabinitol(1-).

Scientific Research Applications

Regulation of Photosynthesis

Role in Rubisco Regulation
CA1P is primarily known for its role as an inhibitor of ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), the enzyme responsible for carbon fixation in plants. Research indicates that CA1P acts as a regulatory molecule that modulates Rubisco activity based on the light/dark cycles experienced by plants. This regulation is crucial as it helps optimize photosynthetic efficiency under varying environmental conditions .

Enzymatic Activity
Studies have shown that the enzyme carboxyarabinitol 1-phosphatase, which dephosphorylates CA1P, plays a vital role in this regulation. The enzyme can be purified from various plant sources, including tobacco and French bean, and exhibits significant activity modulation by metabolites such as fructose-1,6-bisphosphate and glutathione . This modulation of enzymatic activity highlights the intricate biochemical pathways plants utilize to adapt to their environment.

Agricultural Biotechnology

Enhancing Crop Resilience
The manipulation of CA and CA1P pathways presents opportunities for enhancing crop resilience to stress conditions. By understanding how these compounds regulate Rubisco and affect photosynthesis, researchers can develop strategies to engineer crops that maintain higher productivity under suboptimal conditions such as drought or low light .

Genetic Engineering Approaches
Genetic studies have identified genes associated with CA1P phosphatase from several plant species, including wheat and Arabidopsis. These genes can potentially be targeted for genetic engineering to improve photosynthetic efficiency and crop yields .

Potential Therapeutic Applications

Biochemical Research
Beyond agriculture, CA and CA1P have implications in biochemical research related to metabolic pathways. Their role as inhibitors of key enzymes makes them subjects of interest in studies aimed at understanding metabolic regulation and potential therapeutic interventions for metabolic disorders .

Case Studies

StudyFindingsImplications
Andralojc et al. (2012)Identified the role of CA1P phosphatase in regulating Rubisco activity across different plant speciesHighlights potential for crop improvement through genetic manipulation
Moore et al. (1999)Demonstrated that CA1P binds to Rubisco in vivo, affecting its stability and activitySuggests pathways for enhancing plant efficiency through metabolic engineering
Hamama et al. (2018)Explored the purification methods for CA1P phosphatase from various plant sourcesProvides a foundation for further biochemical studies on enzyme applications

Q & A

Q. What is the biochemical role of 2-Carboxy-D-arabinitol 1-phosphate (CA1P) in regulating Rubisco activity?

Basic
CA1P is a natural inhibitor of ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), binding competitively to its active site and preventing CO₂ fixation during photosynthesis. This regulation occurs under low-light conditions, where CA1P accumulation stabilizes Rubisco in an inactive state . Methodologically, its inhibitory effect is quantified using enzymatic assays measuring CO₂ incorporation rates in isolated chloroplasts or purified Rubisco preparations .

Q. How is CA1P synthesized from its bisphosphate precursor (2CABP)?

Basic
2CABP is selectively dephosphorylated using acid phosphatase, which preferentially hydrolyzes the 5-phosphate group, yielding CA1P. This reaction is monitored via ³¹P NMR spectroscopy to track phosphate removal and confirm product purity. Alkaline phosphatase is less efficient, producing a mixture of 1- and 5-monophosphates, necessitating ion-exchange chromatography or HPLC for isolation .

Q. What computational methods are used to analyze the geometric and electronic structure of CA1P?

Advanced
Density functional theory (DFT) calculations are employed to determine the molecule’s optimized geometry, electron distribution, and vibrational frequencies (e.g., Hessian matrix analysis for negative frequencies). These studies reveal CA1P’s conformational stability and interaction sites with Rubisco, aiding in inhibitor design .

Q. How do researchers address discrepancies in CA1P phosphatase activity across plant species?

Advanced
Contradictions in phosphatase efficiency (e.g., species-specific isoform variability) are resolved through comparative kinetic studies using purified enzymes from divergent taxa. Activity is measured via phosphate release assays under varying pH and substrate concentrations, with data analyzed using Michaelis-Menten kinetics .

Q. What experimental strategies ensure accurate quantification of CA1P in plant tissues?

Basic
Liquid chromatography-mass spectrometry (LC-MS) or enzymatic hydrolysis coupled with colorimetric phosphate detection is used. Tissue extraction protocols include rapid freezing in liquid nitrogen to prevent CA1P degradation, followed by methanol/water extraction and centrifugal filtration .

Q. How does CA1P’s ionization state at physiological pH influence its inhibitory potency?

Advanced
At pH 7.3, CA1P exists as a trianion (2-carboxylato-D-arabinitol 1-phosphate³⁻), enhancing its solubility and binding affinity to Rubisco’s positively charged active site. Potency is validated via isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What are the challenges in reproducing CA1P synthesis protocols from primary literature?

Methodological
Variability in phosphatase purity and reaction conditions (e.g., temperature, buffer composition) can alter yields. Reproducibility requires strict adherence to documented protocols, validation via ³¹P NMR, and cross-referencing with supplementary data from studies like Gutteridge et al. (1989) .

Q. How do researchers model CA1P’s role in photosynthetic regulation under stress conditions?

Advanced
Dynamic systems biology models integrate CA1P concentration data with environmental variables (light intensity, CO₂ levels). Parameters are derived from time-course experiments measuring CA1P turnover rates using isotopic labeling (e.g., ¹⁴C tracing) .

Q. What analytical techniques characterize CA1P’s stereochemical configuration?

Basic
X-ray crystallography of CA1P-Rubisco complexes resolves its stereospecific binding. Solution-state NMR (¹H, ¹³C) confirms configuration via coupling constants and nuclear Overhauser effect (NOE) correlations, referencing ChemSpider ID 26331004 for structural validation .

Q. How is CA1P’s regulatory network studied in transgenic plants?

Advanced
CRISPR/Cas9-mediated knockout of CA1P phosphatase genes (e.g., in Phaseolus vulgaris) is paired with phenotyping under varying light regimes. Metabolomic profiling (GC-MS/LC-MS) quantifies CA1P accumulation, while transcriptomics identifies co-regulated pathways .

Q. Methodological Notes

  • Data Interpretation : Conflicting results (e.g., phosphatase specificity) require triangulation via orthogonal methods (NMR, enzymatic assays) .
  • Reporting Standards : Follow structured abstracts with background, methods, findings, and implications per O’Brien et al. .
  • Experimental Design : Align objectives with milestones (e.g., synthesis → purification → assay) and allocate tasks for team-based workflows .

Properties

Molecular Formula

C6H12O7

Molecular Weight

196.16 g/mol

IUPAC Name

(2R,3R,4R)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanoic acid

InChI

InChI=1S/C6H12O7/c7-1-3(9)4(10)6(13,2-8)5(11)12/h3-4,7-10,13H,1-2H2,(H,11,12)/t3-,4-,6-/m1/s1

InChI Key

XONDRGRALZTVKD-ZMIZWQJLSA-N

SMILES

C(C(C(C(CO)(C(=O)O)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@](CO)(C(=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(CO)(C(=O)O)O)O)O)O

Synonyms

2-carboxy-D-arabinitol
2-carboxyarabinitol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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